Oleyl chloride

Descripción general

Descripción

Oleyl Chloride, also known as Oleoyl Chloride, is a fatty acid derivative . It is used as a biochemical reagent in the preparation of Vitamin E analogs and antiviral nucleoside phosphoramidate prodrugs used in the treatment of HIV and HBV .

Molecular Structure Analysis

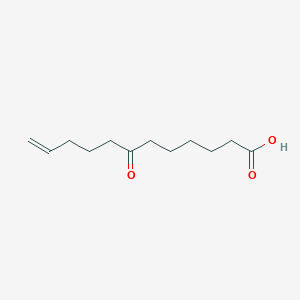

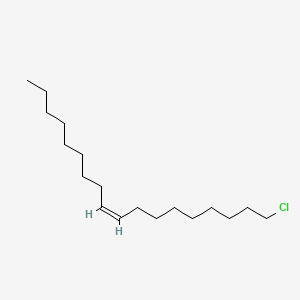

Oleyl Chloride has a linear formula of CH3(CH2)7CH=CH(CH2)7COCl . Its molecular weight is 300.91 . The molecule consists of 33 Hydrogen atoms, 18 Carbon atoms, 1 Oxygen atom, and 1 Chlorine atom .

Chemical Reactions Analysis

Oleyl Chloride is used as a chemical reagent in organic synthesis, especially for the production of a variety of organic compounds, including pharmaceuticals and agrochemicals . It reacts by hydrolysis yielding hydrochloric acid and oleic acid. It also reacts with alcohols yielding esters, with mercaptane yielding thioesters, and with amines yielding amides .

Physical And Chemical Properties Analysis

Oleyl Chloride is a liquid at room temperature . It has a refractive index of n20/D 1.463 (lit.) . Its boiling point is 193 °C/4 mmHg (lit.) , and it has a density of 0.91 g/mL at 25 °C (lit.) .

Aplicaciones Científicas De Investigación

Organic Synthesis

Oleyl chloride is an important chemical compound that has been extensively studied for its diverse applications, particularly in organic synthesis . It is used as a reagent in various chemical reactions due to its reactivity and versatility.

Material Science

In the field of material science, Oleyl chloride has been used in the chemical modification of jute fibers to confer hydrophobicity and resistance . This modification enhances the durability and usability of these biofibers in various applications, such as in the production of textiles and composite materials.

Synthesis of Oleoyl-S-lipoate

Oleyl chloride is used in the synthesis of Oleoyl-S-lipoate, a compound produced via reaction with dihydrolipoate . This compound has potential applications in the pharmaceutical industry and in the development of health supplements.

Preparation of Symmetrical Triglyceride

Another application of Oleyl chloride is in the preparation of symmetrical triglyceride, specifically 2-oleoyl distearin . Triglycerides have a wide range of applications, from being used as a source of energy in living organisms to being used in the food industry as fats and oils.

Preparation of Ergosteryl Oleate

Oleyl chloride is also used in the preparation of ergosteryl oleate . Ergosteryl oleate is a sterol ester that has potential applications in the pharmaceutical industry, particularly in the development of treatments for various health conditions.

Non-catalytic Esterification Reactions

A non-catalytic process has been applied in many esterification reactions involving Oleyl chloride, such as the synthesis of phytosterol esters, glycerides, and biodiesel . This process is advantageous as it eliminates the need for a catalyst, making the reaction more cost-effective and environmentally friendly.

Safety and Hazards

Oleyl Chloride is classified as a skin corrosive (Category 1B) and can cause severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised . In case of exposure, immediate medical attention is required .

Direcciones Futuras

The global Oleoyl Chloride market is expected to witness robust expansion by 2024 . The market is segmented by purity, application, and distribution channel . The market growth is driven by its use in various industries such as the synthetic fiber industry, printing and dyeing industry, machinery industry, pharmaceuticals, and agrochemicals .

Relevant Papers

One relevant paper discusses the highly efficient synthesis of Chlorogenic Acid Oleyl Alcohol Ester under non-catalytic and solvent-free conditions . This study provides a simple and efficient strategy for the preparation of Chlorogenic Acid Oleyl Alcohol Ester with the avoidance of catalysts and solvents .

Mecanismo De Acción

Target of Action

Oleyl chloride, also known as (Z)-1-chlorooctadec-9-ene, is a fatty acid derivative . It is known to react with various organic compounds, including alcohols, mercaptans, and amines .

Mode of Action

Oleyl chloride reacts with these compounds to form esters, thioesters, and amides . For instance, it can react with an alcohol to form an ester, a reaction that is commonly used in the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of Oleyl chloride’s action depend on the specific reactions it undergoes and the compounds it interacts with. For instance, in the synthesis of esters, Oleyl chloride can contribute to the formation of lipophilic compounds, which can affect cell membrane properties .

Action Environment

The action, efficacy, and stability of Oleyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reactive species in the environment. Additionally, factors such as temperature and pH can influence the rate and direction of the reactions it participates in .

Propiedades

IUPAC Name |

(Z)-1-chlorooctadec-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFABLCIRROMTAN-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311001 | |

| Record name | (9Z)-1-Chloro-9-octadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oleyl chloride | |

CAS RN |

16507-61-2, 59485-81-3 | |

| Record name | (9Z)-1-Chloro-9-octadecene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16507-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Octadecene, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059485813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecene, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (9Z)-1-Chloro-9-octadecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Octadecene, 1-chloro-, (9Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of oleyl chloride in chemical synthesis?

A1: Oleyl chloride serves as a versatile building block in synthesizing various compounds. For instance, it's used to modify other molecules by attaching its long hydrophobic chain. Some notable applications include:

- Surfactant Production: Oleyl chloride reacts with various molecules to create surfactants. For example, reacting it with hydrolysates of chromed waste creates surface-active substances [], while reacting it with cellulose or lignin forms hydrophobic coatings [].

- Biofoam Development: Oleyl chloride reacts with tannin, a natural polyphenol, to create water-repellent, flexible biofoams []. These foams demonstrate improved water resistance and interesting mechanical properties.

- Drug Delivery Enhancement: Conjugating oleyl chloride to polyethylene glycol-block-poly(ɛ-caprolactone) copolymers creates nanocarriers with improved curcumin encapsulation, enhancing its bioavailability for potential anticancer applications [].

- Synthesis of Bioactive Compounds: Oleyl chloride plays a crucial role in synthesizing insect pheromones like Muscalure (cis-9-tricosene), a sex attractant for houseflies []. This application highlights its utility in producing complex molecules with biological activity.

Q2: Can oleyl chloride participate in metathesis reactions?

A: Yes, oleyl chloride is a suitable substrate for olefin metathesis reactions. Research shows that modified or unmodified Re2O7–Al2O3 catalysts effectively catalyze the metathesis of oleyl chloride with alkenes like 1-hexene and 2-butene []. This reaction pathway holds potential for synthesizing telechelic compounds and other bioactive substances.

Q3: How does the structure of oleyl chloride influence its applications?

A3: Oleyl chloride's structure directly impacts its applications.

Q4: What are the environmental considerations associated with oleyl chloride?

A4: While oleyl chloride offers various applications, it's crucial to consider its environmental impact.

Q5: What analytical techniques are employed to characterize oleyl chloride and its derivatives?

A5: Various analytical techniques are essential for characterizing oleyl chloride and the compounds synthesized using it. Some of the commonly used methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique confirms the structure of oleyl chloride derivatives and provides information about the arrangement of atoms within the molecule [, ].

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is valuable for identifying and quantifying oleyl chloride and its derivatives in complex mixtures, as demonstrated in the analysis of insect pheromone extracts [].

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups present in oleyl chloride-derived compounds, confirming successful chemical modifications like esterification [].

- Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique is useful for analyzing high-molecular-weight compounds like the tannin-oleyl chloride derivatives used in biofoam production [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane](/img/structure/B1587816.png)

![1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene](/img/structure/B1587821.png)